An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
This technical guide provides a comprehensive overview of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, handling, and applications.
Core Chemical Identity and Properties
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, also known as 5-norbornene-2-carbonyl chloride, is a bicyclic acyl chloride. Its rigid, strained ring system and reactive acyl chloride functionality make it a valuable intermediate for introducing the norbornene scaffold into more complex molecules. The presence of a double bond also allows for a wide range of subsequent chemical transformations.
The Chemical Abstracts Service (CAS) number for this compound is 27063-48-5 .[1][2][3][4]
A summary of its key chemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 27063-48-5 | [1][2][3] |
| Molecular Formula | C8H9ClO | [5][6] |
| Molecular Weight | 156.61 g/mol | [1] |
| Monoisotopic Mass | 156.0342 Da | [5] |
| Appearance | (Typically) Liquid | Inferred from related compounds |
| Boiling Point | Not readily available | |
| Solubility | Reacts with water; Soluble in aprotic organic solvents | General chemical knowledge |
The Critical Role of Stereoisomerism: Endo and Exo Forms
A crucial aspect of the chemistry of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is the existence of endo and exo stereoisomers. This isomerism arises from the orientation of the carbonyl chloride group relative to the bicyclic ring system. In the exo isomer, the substituent points away from the longer bridge of the bicyclic system, while in the endo isomer, it is oriented towards it.
The Diels-Alder reaction used to create the norbornene skeleton often results in a mixture of these isomers, with the endo product typically being the kinetic favorite due to secondary orbital interactions. However, the exo isomer is generally the thermodynamically more stable product. The ratio of these isomers can be influenced by reaction conditions and can also be altered post-synthesis.[7][8] For instance, treatment with a base like potassium t-butoxide can lead to isomerization.[7]
The specific stereoisomer used can have a significant impact on the biological activity of the final compound, as the three-dimensional arrangement of atoms is critical for molecular recognition in biological systems.
Caption: General representation of endo and exo isomers in a norbornene system.
Synthesis and Reaction Mechanisms
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is most commonly synthesized from its corresponding carboxylic acid, 5-norbornene-2-carboxylic acid (CAS 120-74-1).[9] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent.
Recommended Synthetic Protocol
The method of choice for this conversion is the use of oxalyl chloride or thionyl chloride in an aprotic solvent, often with a catalytic amount of N,N-dimethylformamide (DMF). This approach is favored due to the clean reaction profile, as the byproducts are gaseous (CO, CO2, HCl, or SO2 and HCl), which simplifies purification.
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
-
Reaction Setup: To a solution of 5-norbornene-2-carboxylic acid (1.0 eq, typically a mixture of endo/exo isomers) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).[10]
-
Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.[10]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Work-up: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Mechanistic Rationale
The use of DMF as a catalyst is crucial for an efficient reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride.
Caption: Synthesis workflow for Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic structure and the presence of stereoisomers. Key signals would include the olefinic protons of the norbornene system (typically around 6.0-6.5 ppm) and a series of aliphatic protons in the range of 1.0-3.5 ppm.[7][10][11] The chemical shifts and coupling constants of the proton at C2 would be indicative of the endo or exo configuration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (around 170-180 ppm), the olefinic carbons (around 130-140 ppm), and several aliphatic carbons.[11][12]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band for the C=O stretch of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. This is at a higher frequency than the C=O stretch of the corresponding carboxylic acid. The C=C stretch of the alkene would appear around 1630-1680 cm⁻¹.[13]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment peaks.[5]
Safety and Handling
Acyl chlorides, including Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, are reactive and corrosive compounds that require careful handling.
-
Inhalation: The vapors are corrosive and can cause severe irritation to the respiratory tract.[14]
-
Skin and Eye Contact: The liquid can cause severe burns to the skin and eyes.[14]
-
Ingestion: Ingestion can cause severe damage to the gastrointestinal tract.
-
Reactivity: It reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas. It is also incompatible with strong bases and oxidizing agents.
Recommended Handling Procedures:
-
Always handle Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Store in a cool, dry place away from incompatible materials, in a tightly sealed container under an inert atmosphere.[15]
-
In case of a spill, use an inert absorbent material for cleanup and avoid using water.[14]
Applications in Drug Discovery and Development
The rigid bicyclic scaffold of the norbornene moiety is of significant interest in medicinal chemistry. It can act as a bioisostere for phenyl rings and other aromatic systems, while providing a defined three-dimensional structure that can be used to orient functional groups for optimal interaction with biological targets.
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride serves as a versatile starting material for introducing this scaffold. The reactive acyl chloride can readily undergo reactions such as:
-
Amide formation: Reaction with amines to form amides, which are common functional groups in drug molecules.
-
Ester formation: Reaction with alcohols to form esters.
-
Friedel-Crafts acylation: Reaction with aromatic compounds to form ketones.
A notable example of the application of the bicyclo[2.2.1]heptane scaffold is in the development of selective antagonists for the chemokine receptor CXCR2, which has been identified as a potential target for treating metastatic cancer.[16] The introduction of this bridged ring system was a key strategy in achieving selectivity and desirable pharmacokinetic properties.[16] The use of bicyclic and cage compounds is a widespread strategy in the development of polymers, medicinals, and pesticides.[17]
Conclusion
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a valuable and versatile chemical intermediate. A thorough understanding of its properties, stereochemistry, and reactivity is essential for its effective use in the synthesis of complex molecules, particularly in the field of drug discovery. The synthetic protocols and safety information provided in this guide are intended to support researchers in the safe and efficient application of this important building block.
References
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